molecular formula C6H8N2O B1517654 5-Amino-4-methylpyridin-2-ol CAS No. 946826-32-0

5-Amino-4-methylpyridin-2-ol

Cat. No. B1517654
CAS RN: 946826-32-0
M. Wt: 124.14 g/mol
InChI Key: WDVHXXCUHYQXJP-UHFFFAOYSA-N
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Description

5-Amino-4-methylpyridin-2-ol belongs to the pyridine derivatives and is significantly alkaline . Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 5-Amino-4-methylpyridin-2-ol can start from 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding hydrochloric acid/methanol solution .


Molecular Structure Analysis

The molecular formula of 5-Amino-4-methylpyridin-2-ol is C6H8N2O . The InChI key is SSQZBQXJYGNUSC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The alcoholic hydroxyl group of 5-Amino-4-methylpyridin-2-ol can undergo corresponding nucleophilic substitution reactions under alkaline conditions .


Physical And Chemical Properties Analysis

The boiling point of 5-Amino-4-methylpyridin-2-ol is 291.0±33.0℃ (760 Torr) . Its density is 1.137±0.06 g/cm3 (20 ºC 760 Torr) . The storage temperature is 2-8°C (protect from light) . The pKa is predicted to be 11.90±0.10 .

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

5-Amino-4-methylpyridin-2-ol is utilized in medicinal chemistry as a building block for the synthesis of drug molecules. It has been used as a reactant for creating BAY 94-8862 , a nonsteroidal antagonist of the mineralocorticoid receptor, which is intended for treating cardiorenal diseases .

Organic Synthesis Material

This compound serves as a material in organic synthesis, where it is involved in various chemical reactions to produce different organic compounds. Its role in organic synthesis underpins its importance in medicinal chemistry and other fields that require specific organic molecules .

3. Synthesis of Selective Mineralocorticoid Receptor Antagonists 5-Amino-4-methylpyridin-2-ol is used to prepare selective mineralocorticoid receptor (MR) antagonists like finerenone . These antagonists are significant for their potential to lower the risk of severe kidney and heart problems by blocking the action of aldosterone .

Safety and Hazards

The safety information for 5-Amino-4-methylpyridin-2-ol includes the following hazard statements: H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation . The precautionary statements include: P261 Avoid breathing dust/fume/gas/mist/vapours/spray, P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

5-amino-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-6(9)8-3-5(4)7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHXXCUHYQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652064
Record name 5-Amino-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-methylpyridin-2-ol

CAS RN

946826-32-0
Record name 5-Amino-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-methylpyridin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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